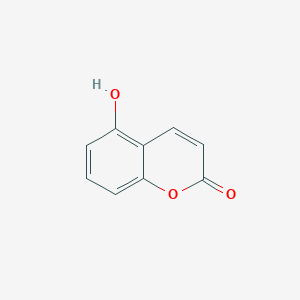

2H-1-Benzopyran-2-one, 5-hydroxy-

概要

説明

5-Hydroxy-2H-chromen-2-one belongs to the class of organic compounds known as hydroxycoumarins. These are coumarins that contain one or more hydroxyl groups attached to the coumarin skeleton. 5-Hydroxy-2H-chromen-2-one is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).

生化学分析

Biochemical Properties

5-Hydroxycoumarin plays a key role in biochemical reactions. As a fluorophore, it is involved in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .

Cellular Effects

5-Hydroxycoumarin has significant effects on various types of cells and cellular processes. It has been observed to have anticancer activity against human tumor cell lines .

Molecular Mechanism

The molecular mechanism of 5-Hydroxycoumarin involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it is involved in the inhibition of vitamin K epoxide reductase, a key enzyme in the coagulation pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Hydroxycoumarin change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of 5-Hydroxycoumarin vary with different dosages in animal models. For instance, it has been observed to induce vasorelaxation in animals with essential hypertension

Metabolic Pathways

5-Hydroxycoumarin is involved in several metabolic pathways. It originates from the phenylpropanoid pathway in plants . The ortho-hydroxylation of cinnamic or 4-coumaric acid, catalyzed by P450 enzymes, is a critical step in the biosynthesis of simple coumarin, umbelliferone, and other hydroxylated coumarins in plants .

Subcellular Localization

The subcellular localization of 5-Hydroxycoumarin is still under investigation. It is known that the biosynthesis of coumarins in plants involves multiple subcellular compartments. For instance, the biosynthesis of L-phenylalanine proceeds in plastids while phenylalanine ammonia-lyase and C4H activities reside in the cytosol and endoplasmic reticulum .

生物活性

2H-1-Benzopyran-2-one, 5-hydroxy-, commonly referred to as a coumarin derivative, is a compound of significant interest due to its diverse biological activities. Coumarins are a class of secondary metabolites found in many plants, exhibiting a variety of pharmacological properties. This article explores the biological activity of 2H-1-Benzopyran-2-one, 5-hydroxy-, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Name : 2H-1-Benzopyran-2-one, 5-hydroxy-

- Molecular Formula : C9H6O3

- Molecular Weight : 162.14 g/mol

- CAS Number : 2373-23-1

The biological activities of coumarins, including 2H-1-Benzopyran-2-one, 5-hydroxy-, are attributed to several mechanisms:

- Antioxidant Activity : Coumarins exhibit significant antioxidant properties by scavenging free radicals and reducing oxidative stress.

- Anti-inflammatory Effects : They inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Antimicrobial Properties : Coumarins show activity against various pathogens, including bacteria and fungi.

- Anticancer Activity : Research indicates that coumarins can induce apoptosis in cancer cells and inhibit tumor growth.

Antioxidant Activity

Research has demonstrated that 2H-1-Benzopyran-2-one, 5-hydroxy-, possesses notable antioxidant capabilities. A study indicated that this compound effectively scavenges DPPH radicals, showcasing its potential as a natural antioxidant agent .

Anti-inflammatory Effects

In vitro studies have shown that coumarin derivatives can significantly reduce inflammation markers. For example, the compound has been reported to inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS) .

Antimicrobial Properties

The antimicrobial efficacy of coumarins has been well documented. A series of studies have highlighted the ability of 2H-1-Benzopyran-2-one, 5-hydroxy-, to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its effectiveness is comparable to traditional antibiotics .

Anticancer Activity

Recent investigations into the anticancer properties of coumarins have revealed promising results. For instance, a study reported that derivatives of 2H-1-Benzopyran-2-one exhibit cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the induction of apoptosis through mitochondrial pathways .

Case Studies and Research Findings

科学的研究の応用

Chemistry

2H-1-Benzopyran-2-one, 5-hydroxy- is widely used as a building block in organic synthesis. Its unique structure allows for various chemical transformations, including:

- Reactions :

- Oxidation : Hydroxyl groups can be oxidized to form quinones.

- Reduction : The compound can be reduced to yield dihydro derivatives.

- Substitution : Electrophilic aromatic substitution can occur on the aromatic rings.

Biology

The compound has been investigated for its potential biological activities:

- Antioxidant Properties : It exhibits significant antioxidant activity by scavenging free radicals, which may help in preventing oxidative stress-related diseases. A study showed that it effectively reduced oxidative stress markers in vitro.

- Antimicrobial Activity : Research indicates that it has broad-spectrum antimicrobial effects against various pathogens, including both Gram-positive and Gram-negative bacteria. Laboratory studies have demonstrated its ability to inhibit bacterial growth by disrupting cell walls.

Medicine

Ongoing research is exploring the therapeutic potential of 2H-1-Benzopyran-2-one, 5-hydroxy-:

- Anticoagulant Effects : Preliminary studies suggest it may inhibit platelet aggregation and modulate coagulation pathways, indicating potential use in developing new anticoagulant therapies.

Case Studies

Several case studies highlight the diverse applications of this compound:

-

Antioxidant Activity :

- A study demonstrated that treatment with 5-hydroxycoumarin significantly reduced levels of malondialdehyde (MDA), a marker of oxidative stress, in human cell lines.

-

Antimicrobial Efficacy :

- In vitro tests revealed that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

-

Anticoagulant Potential :

- Preliminary animal studies indicated that administration of the compound resulted in decreased thrombus formation compared to controls, warranting further investigation into its clinical applications.

特性

IUPAC Name |

5-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O3/c10-7-2-1-3-8-6(7)4-5-9(11)12-8/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDHSCTCRBLLCBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC(=O)OC2=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60209759 | |

| Record name | 2H-1-Benzopyran-2-one, 5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6093-67-0 | |

| Record name | 2H-1-Benzopyran-2-one, 5-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006093670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-2-one, 5-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60209759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。